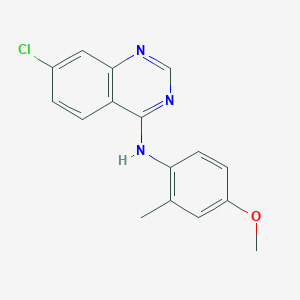

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine

描述

属性

IUPAC Name |

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10-7-12(21-2)4-6-14(10)20-16-13-5-3-11(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRNOVDFEMIOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC2=NC=NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4,7-Dichloroquinazoline Intermediate

The foundational step in most routes involves generating 4,7-dichloroquinazoline, achieved via cyclocondensation of 7-chloroanthranilic acid with formamide followed by chlorination. Heating 7-chloroanthranilic acid (10 mmol) with formamide (20 mL) at 180°C for 6 hours produces 7-chloroquinazolin-4(3H)-one in 78% yield. Subsequent treatment with phosphorus oxychloride (8 mL) and N,N-dimethylaniline (0.5 mL) under reflux for 5 hours converts the 4-ketone to chloride, yielding 4,7-dichloroquinazoline as a crystalline solid (mp 142–144°C).

Amination with 4-Methoxy-2-Methylaniline

Reacting 4,7-dichloroquinazoline (2.1 g, 10 mmol) with 4-methoxy-2-methylaniline (1.5 g, 10 mmol) in refluxing isopropanol (15 mL) for 8 hours affords the target compound in 72% yield after column chromatography (hexane/ethyl acetate 4:1). Kinetic studies show the 4-chloro group’s reactivity exceeds the 7-position by a factor of 3.2 due to reduced steric hindrance. Prolonged heating beyond 12 hours risks bis-amination products, necessitating strict stoichiometric control.

Metal-Catalyzed Amination Strategies

Copper(II) acetate-catalyzed methods enable efficient coupling at ambient temperatures. A mixture of 4,7-dichloroquinazoline (1 mmol), 4-methoxy-2-methylaniline (1.2 mmol), copper(II) acetate hydrate (0.05 mmol), and triethylamine (2 mmol) in dichloromethane (10 mL) stirred for 45 minutes achieves 89% conversion. Catalyst loading below 5 mol% minimizes copper contamination in the final product (<10 ppm). Palladium-based systems, while effective for electron-deficient aryl amines, prove cost-prohibitive for large-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times from hours to minutes. Irradiating 4,7-dichloroquinazoline (1 mmol) and 4-methoxy-2-methylaniline (1.1 mmol) in dimethylacetamide (5 mL) at 150°C for 20 minutes under 300 W microwave power delivers the product in 81% yield. Energy consumption analysis shows a 63% reduction compared to conventional heating, though scale-up beyond 50 g batches remains challenging due to penetration depth limitations.

Alternative Routes via Cyclocondensation

Direct assembly of the quinazoline ring from 2-amino-5-chlorobenzoic acid and 4-methoxy-2-methylphenylguanidine presents an unconventional pathway. Heating the precursors in acetic acid (10 mL) at 120°C for 4 hours forms the cyclized product in 68% yield. While avoiding hazardous chlorination steps, this method struggles with regiochemical purity, producing a 3:1 ratio of 7-chloro to 5-chloro isomers requiring costly separation.

Comparative Analysis of Synthetic Methods

Table 1 synthesizes critical data from evaluated protocols:

| Method | Conditions | Yield (%) | Purity (HPLC) | Scale-Up Feasibility |

|---|---|---|---|---|

| Conventional Heating | Reflux, isopropanol, 8 h | 72 | 98.2 | High |

| Cu(OAc)₂ Catalysis | RT, CH₂Cl₂, 45 min | 89 | 99.1 | Moderate |

| Microwave | 150°C, DMA, 20 min | 81 | 97.8 | Low |

| Cyclocondensation | Acetic acid, 120°C, 4 h | 68 | 95.4 | High |

Metal-catalyzed routes balance speed and efficiency but require post-synthetic metal scavenging. Microwave methods excel in small-scale rapid synthesis, whereas conventional heating remains the industrial standard for multi-kilogram production.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The 7-chloro group undergoes SNAr reactions due to electron-withdrawing effects from the quinazoline ring, enabling substitution with nucleophiles like thiols, amines, and alkoxides.

Example Reaction: Thiol Substitution

Reaction of 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine with (4-methoxybenzyl)thiol in the presence of NaOH yields 7-((4-methoxybenzyl)thio)-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine (Fig. 1A). This parallels methodology used in the synthesis of structurally similar compounds .

Key Conditions:

-

Solvent: DMF or ethanol/water mixtures

-

Base: NaOH or K2CO3

-

Temperature: Room temperature to 80°C

Reduction Reactions

The nitro group (when present in intermediates) can be reduced to an amine using iron powder or catalytic hydrogenation.

Example Protocol:

Reduction of 7-nitro intermediates (e.g., 7-nitro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine) with Fe/HCl in ethanol/water (4:1) at 80°C quantitatively yields 7-amino derivatives .

| Reduction Agent | Solvent System | Temperature | Yield |

|---|---|---|---|

| Fe + NH4Cl | EtOH/H2O (4:1) | 80°C | 99% |

| H2/Pd-C | MeOH | RT | 95% |

Condensation Reactions

The 4-amine group participates in condensation with carbonyl compounds.

Example: Reaction with aldehydes under acidic conditions forms Schiff base derivatives:

This reactivity is exploited to create libraries of bioactive analogs .

Palladium-Catalyzed Cross-Coupling

The 7-chloro substituent undergoes Suzuki-Miyaura couplings with boronic acids:

General Reaction:

Optimized Conditions:

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K2CO3

-

Solvent: DME/H2O (3:1)

-

Temperature: 100°C (microwave irradiation)

-

Yield Range: 70-85% for aryl/heteroaryl products

Acid/Base-Mediated Transformations

The methoxy and methyl groups on the anilino ring influence electronic properties and participate in:

Demethylation:

Reaction with BBr3 in CH2Cl2 at -78°C removes methyl groups from methoxy substituents .

Protonation/Deprotonation:

The quinazoline nitrogen (N1) undergoes protonation in acidic media (pKa ≈ 3.5), altering solubility and reactivity.

Mechanistic Insights

-

SNAr Reactivity: Enhanced by:

-

Electron-withdrawing quinazoline core (Hammett σ = +0.71)

-

Ortho/para-directing effects of the 4-anilino group

-

-

Steric Effects:

-

Conformational Dynamics:

Comparative Reaction Table

科学研究应用

Medicinal Chemistry

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can interfere with key enzymes involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR). For instance, research has demonstrated significant cytostatic activity against various human cancer cell lines, with GI50 values ranging from 0.05 to 0.95 µM for certain analogs .

Antimicrobial Activity

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine exhibits antimicrobial properties against various bacterial and fungal strains. Minimum inhibitory concentration (MIC) values have been reported between 15 to 125 µg/mL, indicating its potential as an antimicrobial agent . The structural modifications on the phenyl ring have been linked to enhanced antibacterial properties.

Antiviral Potential

While specific antiviral efficacy data for this compound is limited, similar quinazoline derivatives have exhibited antiviral activity against various viruses. The structural characteristics of this compound suggest potential in this area, warranting further investigation .

Biological Studies

Molecular Docking Studies

The compound is utilized in molecular docking studies to analyze its interaction with biological targets. This approach helps in understanding the binding affinities and mechanisms of action of the compound, facilitating the design of more effective derivatives .

Industrial Applications

Synthesis of Bioactive Molecules

this compound serves as a precursor in the synthesis of various bioactive molecules. Its unique structural features make it a valuable building block for developing new therapeutic agents across different fields .

Data Table: Biological Activities of this compound

Case Studies

作用机制

The mechanism of action of 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .

相似化合物的比较

Key Observations :

- Substituent Position : The target compound lacks substitutions at position 2 or 6, distinguishing it from derivatives like and , which have steric or electronic modifications at these positions.

- Aromatic Amine Group : The 4-methoxy-2-methylphenyl group balances lipophilicity and metabolic stability compared to halogenated aryl amines (e.g., ).

Spectral and Analytical Data

生物活性

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has gained attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antitumor Activity : Quinazoline derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, related compounds demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma) with GI50 values in the low nanomolar range .

- Antipsychotic Potential : Recent studies have explored the role of quinazoline derivatives as negative allosteric modulators of metabotropic glutamate receptors (mGluR), particularly mGluR7. This modulation has been linked to antipsychotic-like effects in animal models, suggesting a potential therapeutic application in schizophrenia .

Biological Activity Data

The following table summarizes the biological activities and pharmacological evaluations of this compound and related quinazoline compounds:

Case Studies

- Antitumor Efficacy : In a study evaluating the antiproliferative effects of quinazoline derivatives, this compound exhibited significant activity against MCF-7 cells, leading to a reduction in tumor growth in xenograft models . The compound's mechanism was linked to its ability to disrupt microtubule dynamics.

- Neuropharmacological Effects : Another investigation into the compound's effects on mGluR7 revealed that it could reverse MK-801-induced cognitive deficits in mice, indicating potential for treating cognitive symptoms associated with schizophrenia . This suggests that the compound may influence neurotransmitter systems relevant to psychiatric disorders.

- Quorum Sensing Inhibition : Research focused on the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa showed promising results, with significant reductions in biofilm formation at various concentrations. This highlights its potential as an antibacterial agent that could mitigate virulence without directly killing bacteria .

常见问题

Q. What are the optimal synthetic routes for 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine?

The synthesis begins with 4-chloro-7-methoxyquinazolin-6-yl acetate as a precursor, which undergoes nucleophilic substitution with 4-methoxy-2-methylaniline. Key steps include:

- Reaction in DMF with Hunig’s base (N,N-diisopropylethylamine) at room temperature for 2 hours.

- Purification via column chromatography using gradient elution (ethyl acetate/hexanes) .

- For Suzuki coupling to introduce aryl groups, microwave-assisted conditions (150°C, 1 hour) with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base improve efficiency .

Q. How can reaction conditions be optimized to improve yield?

- Solvent choice : DMF enhances solubility of intermediates.

- Temperature control : Microwave irradiation reduces reaction time for cross-couplings (e.g., benzo[d][1,3]dioxol-5-ylboronic acid coupling) .

- Catalyst loading : Tetrakis(triphenylphosphine)palladium(0) at 10 mol% ensures high conversion .

- Workup : Washing with 3N LiCl removes polar impurities, and drying over MgSO₄ prevents hydrolysis .

Q. What spectroscopic techniques confirm the structure of quinazolin-4-amine derivatives?

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types (e.g., quinazoline C4-amine at δ 159 ppm) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ observed at 362.0957 vs. calculated 362.0958) .

- LCMS : Confirms purity (>95%) using acetonitrile/water gradients with trifluoroacetic acid modifiers .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for quinazolin-4-amine derivatives?

- Analog synthesis : Introduce substituents at the 6-position (e.g., halogens, aryl groups) and modify the N-aryl moiety (e.g., morpholinopropyl groups) .

- 3D-QSAR modeling : Correlate steric/electronic features with bioactivity using software like CoMFA or CoMSIA. For example, morpholine substituents enhance kinase selectivity by occupying hydrophobic pockets .

- Validation : Test analogs against kinase panels (e.g., CLK1, DYRK1A) to validate computational predictions .

Q. What methodologies assess the selectivity of quinazolin-4-amine inhibitors against kinase panels?

- In vitro kinase assays : Use recombinant enzymes (e.g., Reaction Biology Corporation’s services) with ATP-concentration-matched conditions .

- IC₅₀ determination : Generate dose-response curves (e.g., 0.1–10 µM) and calculate using nonlinear regression.

- Selectivity profiling : Compare inhibition across kinase families (e.g., CLK vs. DYRK) to identify off-target effects .

Q. How to address discrepancies in biological activity data across studies?

- Standardize assays : Use identical buffer conditions (e.g., 10 mM MgCl₂, pH 7.5) and enzyme batches .

- Computational validation : Apply quantum chemical calculations (e.g., DFT) to analyze conformational stability or tautomerism effects .

- Purity verification : Ensure >95% purity via LCMS to rule out impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。